N-(3-chloro-4-methylphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfanyl acetamide and substituted phenyl moieties. Its structure includes a 3-chloro-4-methylphenyl group attached via an acetamide linker to a pyrido[2,3-d]pyrimidine ring substituted with methoxymethyl and dimethyl groups at positions 6, 1, and 2.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-11-5-6-13(7-14(11)21)23-15(26)10-30-17-12(9-29-4)8-22-18-16(17)19(27)25(3)20(28)24(18)2/h5-8H,9-10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUXWOLGRJLOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is compared to derivatives with variations in the phenyl ring, heterocyclic system, and substituents (Table 1). Key differences include:
- Phenyl substituents: The 3-chloro-4-methylphenyl group distinguishes it from analogs like N-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (), which has a chromeno-pyrimidine core and methoxy substitution. The chloro-methyl combination may enhance lipophilicity compared to methoxy or nitro groups .
- Sulfanyl acetamide linker : This moiety is conserved in many analogs (e.g., ) and is critical for thiol-mediated interactions or metabolic stability .
Table 1: Structural Comparison of Selected Analogues
Physicochemical and Crystallographic Properties
- Solubility and Lipophilicity : The methoxymethyl group in the target compound may improve water solubility compared to purely alkyl-substituted analogs (e.g., ). However, the chloro-methylphenyl group increases logP, suggesting moderate membrane permeability .
- Crystallinity : Pyrido[2,3-d]pyrimidine derivatives often form stable crystals due to hydrogen-bonding networks (e.g., N-H···O interactions), as seen in . This contrasts with triazole analogs (), which exhibit lower melting points due to flexible structures .
Research Methodologies and Limitations
- Computational Models: ChemGPS-NP and molecular fingerprints () could predict the target compound’s bioactivity by comparing its chemical space to analogs with known targets (e.g., α-glucosidase inhibitors in ).
- Synthetic Challenges : The methoxymethyl and dimethyl groups may complicate synthesis, requiring optimized conditions (e.g., microwave-assisted reactions as in ).
- Data Gaps : Absence of explicit IC50 or MIC values for the target compound limits functional comparison.
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